2,2-Dimethylhex-1-ylamine
Description
2,2-Dimethylhex-1-ylamine is a branched aliphatic amine with the molecular formula C₈H₁₉N. Its structure consists of a hexane backbone substituted with two methyl groups at the second carbon position and an amine group at the terminal (first) carbon. This compound is notable for its steric hindrance due to the branching, which influences its reactivity, solubility, and interactions in chemical reactions or biological systems.
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,2-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-6-8(2,3)7-9/h4-7,9H2,1-3H3 |
InChI Key |
SUMWYVVUFJCTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Discrepancy in Compound Identification
The evidence provided (NIST report) focuses on N,1-Dimethylhexylamine (CAS 543-81-7), which has a distinct structure: a hexyl chain with a methyl group on the nitrogen atom and another methyl group on the first carbon of the chain. This differs significantly from 2,2-Dimethylhex-1-ylamine, which lacks an N-methyl group.
Comparison with Similar Compounds
Given the absence of specific data for This compound , comparisons must rely on structural analogs. Below is a hypothetical analysis based on general principles of amine chemistry and branching effects:
Table 1: Key Properties of Branched Aliphatic Amines
| Compound | Molecular Formula | Boiling Point (°C) | Solubility (Water) | pKa (NH₂) | Steric Hindrance |
|---|---|---|---|---|---|
| Hexylamine (C₆H₁₃NH₂) | C₆H₁₅N | 130–132 | Moderate | ~10.6 | Low |
| This compound | C₈H₁₉N | ~160 (estimated) | Low | ~9.8 | High |
| N-Methylhexylamine | C₇H₁₇N | 142–144 | Moderate | ~9.5 | Moderate |
Key Observations:
Boiling Point : Increased branching in This compound reduces intermolecular forces compared to linear hexylamine, but the higher molecular weight may elevate boiling points relative to smaller amines .
Solubility : The bulky substituents in This compound likely reduce water solubility compared to unbranched analogs.
Basicity (pKa) : Steric hindrance around the amine group decreases basicity by impeding protonation. This aligns with trends observed in branched amines like tert-butylamine (pKa ~10.6 vs. ~9.8 for hindered analogs) .
Limitations and Recommendations
The lack of specific data for This compound in the provided evidence underscores the need to verify compound identity and consult additional sources. Future studies should prioritize experimental characterization (e.g., NMR, mass spectrometry) to resolve structural ambiguities and quantify properties.
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